molecular formula C17H17Cl3N2O2 B3004578 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide CAS No. 2418671-30-2

2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide

Cat. No.: B3004578
CAS No.: 2418671-30-2
M. Wt: 387.69
InChI Key: HMVTUHRSTDXKQC-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzamide, piperidine, and propynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with 2-chloroacetyl chloride under basic conditions.

    Attachment of the Propynyl Group: The propynyl group is introduced via a nucleophilic substitution reaction, often using propargyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Dichlorobenzamide: The final step involves coupling the piperidine intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetyl and dichlorobenzamide moieties.

    Oxidation and Reduction: The propynyl group can be subjected to oxidation reactions to form various oxidized derivatives. Reduction reactions can also modify the piperidine ring or the propynyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be employed.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the propynyl group.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Biochemical Research: Used in studies to understand enzyme interactions and receptor binding.

Industry:

    Material Science:

    Agriculture: Investigated for use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2,5-Dichlorobenzamide Derivatives: Compounds with similar dichlorobenzamide structures but different substituents on the piperidine ring.

    Piperidine Derivatives: Compounds with variations in the piperidine ring or different acyl groups.

    Propynyl Compounds: Compounds with similar propynyl groups but different aromatic or heterocyclic systems.

Uniqueness: 2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide is unique due to its combination of dichlorobenzamide, piperidine, and propynyl groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2,5-dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2/c1-2-7-22(13-5-8-21(9-6-13)16(23)11-18)17(24)14-10-12(19)3-4-15(14)20/h1,3-4,10,13H,5-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVTUHRSTDXKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(C1CCN(CC1)C(=O)CCl)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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